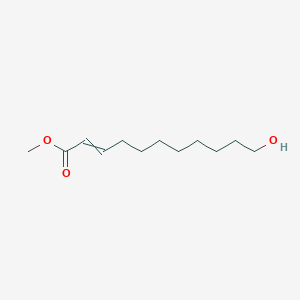![molecular formula C24H34N4O7 B14467750 N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine CAS No. 68385-18-2](/img/structure/B14467750.png)
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine is a synthetic peptide compound It is composed of four amino acids: glycine, proline, leucine, and alanine, with a benzyloxycarbonyl (Cbz) protecting group attached to the glycine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The benzyloxycarbonyl (Cbz) group is used to protect the amino group of glycine during the synthesis. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next protected amino acid using a coupling reagent like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation and Reduction: Modifying specific amino acid residues within the peptide.
Substitution: Replacing the benzyloxycarbonyl group with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or dithiothreitol (DTT).
Major Products Formed
Hydrolysis: Individual amino acids or shorter peptide fragments.
Oxidation and Reduction: Modified peptides with altered functional groups.
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its interactions with enzymes and receptors.
Medicine: Potential therapeutic applications due to its peptide nature.
Industry: Utilized in the development of peptide-based materials and drugs.
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can influence the compound’s stability and reactivity. The peptide sequence can mimic natural substrates or inhibitors, affecting biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(Benzyloxy)carbonyl]glycylglycine
- N-[(Benzyloxy)carbonyl]glycyl-D-proline
- N-Benzyloxycarbonyl-L-leucyl-glycine
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl protecting group. This combination provides distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
68385-18-2 |
|---|---|
Formule moléculaire |
C24H34N4O7 |
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-4-methyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H34N4O7/c1-15(2)12-18(21(30)26-16(3)23(32)33)27-22(31)19-10-7-11-28(19)20(29)13-25-24(34)35-14-17-8-5-4-6-9-17/h4-6,8-9,15-16,18-19H,7,10-14H2,1-3H3,(H,25,34)(H,26,30)(H,27,31)(H,32,33)/t16-,18+,19+/m1/s1 |
Clé InChI |
CCDGCVHPCPMMPM-NEWSRXKRSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)






![N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine](/img/structure/B14467720.png)



![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
